Acridine, 9-amino-1-methyl- Acridine, 9-amino-1-methyl-
Brand Name: Vulcanchem
CAS No.: 23045-11-6
VCID: VC18412621
InChI: InChI=1S/C14H12N2/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)16-12/h2-8H,1H3,(H2,15,16)
SMILES:
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol

Acridine, 9-amino-1-methyl-

CAS No.: 23045-11-6

Cat. No.: VC18412621

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Acridine, 9-amino-1-methyl- - 23045-11-6

Specification

CAS No. 23045-11-6
Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
IUPAC Name 1-methylacridin-9-amine
Standard InChI InChI=1S/C14H12N2/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)16-12/h2-8H,1H3,(H2,15,16)
Standard InChI Key QDFZZUZHYOGLPL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC2=NC3=CC=CC=C3C(=C12)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Synthesis and Derivative Development

Synthetic Pathways

Although no direct synthesis of 9-amino-1-methylacridine is documented, analogous methods for 9-amino-2-methylacridine involve:

  • Ullmann Condensation: Coupling o-chlorobenzoic acid with methyl-substituted anilines to form N-aryl anthranilic acids .

  • Cyclization: Using polyphosphoric acid to cyclize intermediates into acridin-9-one precursors .

  • Functionalization: Alkylation at the N10 position with halogenated alkanes (e.g., 1-bromo-3-chloropropane) under phase-transfer catalysis .

Challenges in Isomer-Specific Synthesis

Positional isomerism complicates the isolation of 1-methyl derivatives due to similar reactivity of methyl groups at adjacent positions. Advanced techniques like high-performance liquid chromatography (HPLC) or chiral resolution may be required to purify the desired isomer .

Pharmacokinetic and Pharmacodynamic Profiles

Blood-Brain Barrier Penetration

In orthotopic glioblastoma models, 9-aminoacridine analogs demonstrate significant brain uptake. For example, compound 2 ([9-(1-benzyl-piperidin-4-ylamino)-acridin-3-yl]-(4-methyl-piperazin-1-yl)-methanone) achieves a brain-to-plasma ratio of 0.85 after oral administration, with peak brain concentrations of 1.7 μM . These findings suggest that 9-amino-1-methylacridine could similarly traverse the blood-brain barrier, making it a candidate for treating CNS malignancies.

Antitumor Mechanisms

Acridine derivatives inhibit topoisomerase II, inducing DNA strand breaks and apoptosis. In glioma cell lines, lead compounds exhibit ED50_{50} values of 1–5 μM . The methyl group’s position influences interactions with the enzyme’s hydrophobic pocket, potentially modulating potency.

Antimicrobial Applications

Structure-Activity Relationships

N10-alkylated acridin-9-one derivatives show broad-spectrum antimicrobial activity. For instance:

  • 10-[3'-(N,N-diethylamino)propyl]acridin-9-one inhibits Staphylococcus aureus at MIC values of 12.5 μg/mL .

  • 10-[2'-(N,N-diphenylamino)ethyl]acridin-9-one exhibits antifungal activity against Candida albicans .

The 1-methyl substituent may enhance lipophilicity, improving membrane permeability and microbial target engagement.

Metabolic Stability and Toxicity

In Vitro Metabolism

Microsomal stability studies of 9-aminoacridines reveal moderate hepatic clearance. For example, compound 1 shows a half-life of 45 minutes in human liver microsomes, while compound 2 exhibits improved stability (t1/2_{1/2} = 120 minutes) . Methylation at position 1 could sterically hinder cytochrome P450 oxidation, prolonging systemic exposure.

Plasma Protein Binding

Future Directions and Challenges

Targeted Synthesis

Developing regioselective methods to synthesize 9-amino-1-methylacridine is critical. Computational modeling could predict optimal reaction conditions to favor the 1-methyl isomer over other positional variants.

Preclinical Validation

  • In vivo efficacy studies: Orthotopic tumor models to assess survival benefits.

  • Toxicology profiles: Evaluating hepatotoxicity and myelosuppression risks common to topoisomerase inhibitors .

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